molecular formula C19H17ClN2O3S B2955948 (2E)-3-(2-chlorophenyl)-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide CAS No. 1321814-17-8

(2E)-3-(2-chlorophenyl)-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide

Cat. No.: B2955948
CAS No.: 1321814-17-8
M. Wt: 388.87
InChI Key: QKVHHKFKJCKYKJ-KFSJQVJISA-N
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Description

The compound (2E)-3-(2-chlorophenyl)-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide is a structurally complex molecule featuring a conjugated enamide backbone, a 2-chlorophenyl substituent, and a dihydrobenzothiazole ring system with methoxy and methyl groups. Its stereochemical configuration (2E,2Z) suggests rigidity in the conjugated system, which may influence its electronic properties and intermolecular interactions. The dihydrobenzothiazole moiety, a heterocyclic scaffold, is notable for its prevalence in pharmaceuticals and agrochemicals due to its bioisosteric properties and metabolic stability .

Synthesis of such compounds typically involves coupling reactions between acyl chlorides or activated carboxylic acids and amine-containing heterocycles, as exemplified in related benzothiazole derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide). Structural validation for similar compounds often employs X-ray crystallography using programs like SHELX and visualization tools such as ORTEP.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-22-17-14(24-2)9-10-15(25-3)18(17)26-19(22)21-16(23)11-8-12-6-4-5-7-13(12)20/h4-11H,1-3H3/b11-8+,21-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVHHKFKJCKYKJ-FECNMSLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C=CC3=CC=CC=C3Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)/C=C/C3=CC=CC=C3Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2E)-3-(2-chlorophenyl)-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzothiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxy and methyl groups: These functional groups can be introduced via alkylation or methoxylation reactions.

    Coupling with the chlorophenyl group: This step may involve a cross-coupling reaction, such as Suzuki or Heck coupling, to attach the chlorophenyl moiety.

    Formation of the prop-2-enamide backbone: This can be accomplished through amide bond formation using reagents like carbodiimides or coupling agents.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially utilizing flow chemistry or other advanced techniques .

Chemical Reactions Analysis

(2E)-3-(2-chlorophenyl)-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide can undergo various types of chemical reactions:

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide is a complex organic molecule with potential applications in medicinal chemistry due to its structural features, which include a chlorophenyl group and a benzothiazole moiety. As a benzothiazole derivative, it exhibits diverse biological activities.

Classification
(2E)-3-(2-chlorophenyl)-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide is an amide, specifically a prop-2-enamide derivative containing a benzothiazole ring system, classifying it as a heterocyclic compound. Benzothiazoles are studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Synthesis
The synthesis of (2E)-3-(2-chlorophenyl)-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide involves several key steps requiring careful control of conditions like temperature and pH to ensure high yields and purity.

Chemical Reactions
This compound may undergo chemical reactions typical of amides and aromatic compounds.

Mechanism of Action
The mechanism of action for compounds like (2E)-3-(2-chlorophenyl)-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide typically involves interaction with biological targets such as enzymes or receptors. The benzothiazole moiety may interact with specific proteins involved in disease pathways, potentially inhibiting their activity or modulating their function.

Safety Data
Safety data indicates that this compound may pose toxicity risks, requiring cautious handling.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) logP* Bioactivity Notes
(2E)-3-(2-chlorophenyl)-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide 2-chlorophenyl, 4,7-dimethoxy, 3-methyl ~430.9† ~3.5† Unknown; structural analogs suggest kinase inhibition potential
(E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide 2,4-dimethoxyphenyl, benzothiazole ~370.8 ~2.8 Anticancer activity (EGFR inhibition)
N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide 3-chlorophenyl, benzothiazole ~319.8 ~3.2 Antimicrobial properties inferred from chlorophenyl moiety
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 2-chlorophenyl, triazole-thione ~408.3 ~3.7 Hydrogen-bonded supramolecular assembly; antifungal activity

*Predicted using fragment-based methods.
†Estimated via computational tools (e.g., ChemDraw).

Structural Divergences and Implications

Substituent Positioning: The 2-chlorophenyl group in the target compound contrasts with the 3-chlorophenyl substituent in N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide.

Heterocyclic Core :

  • The dihydro-1,3-benzothiazole system in the target compound introduces partial saturation, reducing aromaticity compared to fully aromatic benzothiazoles. This could modulate metabolic stability and hydrogen-bonding capacity.
  • In contrast, triazole-thione derivatives (e.g., compound from) exhibit stronger hydrogen-bonding networks (N–H···S/O interactions), which stabilize crystal packing and may enhance bioavailability.

Conformational Rigidity :

  • The (2E,2Z) configuration enforces a planar enamide structure, similar to acrylamide derivatives like (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide. This rigidity is advantageous for target binding but may reduce synthetic accessibility.

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is characterized by a fused benzene and thiazole ring. The presence of the chlorophenyl and dimethoxy groups enhances its biological profile. The structural formula can be represented as follows:

C18H18ClN1O2S\text{C}_{18}\text{H}_{18}\text{ClN}_1\text{O}_2\text{S}

This structure contributes to its lipophilicity and ability to interact with various biological targets.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their pharmacological properties, including:

  • Antitumor Activity : Many benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to our target have shown inhibition of cancer cell proliferation in various cell lines such as A431 and A549 .
  • Anti-inflammatory Effects : These compounds often demonstrate the ability to reduce inflammatory cytokines like IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Signaling Pathways : Research indicates that similar benzothiazole derivatives inhibit the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation .
  • Induction of Apoptosis : Compounds in this class have been shown to promote apoptosis in cancer cells, leading to reduced tumor growth .

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives:

  • Study on Anticancer Activity : A study synthesized a series of benzothiazole derivatives and evaluated their effects on human cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin .
  • Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory properties of related compounds, demonstrating significant reductions in inflammatory markers in vitro .

Table 1: Biological Activities of Benzothiazole Derivatives

Activity TypeExample CompoundsIC50 Values (µM)Reference
AntitumorCompound B71.8
Anti-inflammatoryCompound B74.0
AntimicrobialVarious10 - 50
MechanismDescriptionReference
AKT Pathway InhibitionReduces cell survival signals
ERK Pathway InhibitionImpairs proliferation signals
Apoptosis InductionTriggers programmed cell death

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